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Compound of Interest

Compound Name: 3-Prop-2-ynyloxy-benzaldehyde

Cat. No.: B1364252 Get Quote

An In-depth Technical Guide to 3-Prop-2-ynyloxy-benzaldehyde: Structure, Properties, and

Applications

Introduction: A Versatile Scaffold in Modern
Chemistry
3-Prop-2-ynyloxy-benzaldehyde is a bifunctional organic compound that has garnered

significant attention from the scientific community. Its unique molecular architecture, featuring a

benzaldehyde core substituted with a propargyl ether group, positions it as a highly versatile

building block in organic synthesis, medicinal chemistry, and materials science. The presence

of three key functional groups—an aldehyde, an ether, and a terminal alkyne—provides

multiple reaction sites for chemical modification.

The aldehyde group serves as a classic electrophilic center, readily participating in reactions

such as oxidation, reduction, and the formation of imines and other carbon-carbon bonds. The

terminal alkyne is particularly valuable due to its ability to undergo highly efficient and specific

"click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition

(CuAAC).[1] This allows for the straightforward and robust conjugation of 3-Prop-2-ynyloxy-
benzaldehyde to other molecules, facilitating the construction of complex molecular

architectures.[1] This guide provides a comprehensive overview of the chemical properties,

structure, synthesis, and applications of this important molecule for researchers and drug

development professionals.
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Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is crucial for its application in

research and development. The key identifiers and physicochemical properties of 3-Prop-2-
ynyloxy-benzaldehyde are summarized in the table below.

Property Value

IUPAC Name 3-(prop-2-yn-1-yloxy)benzaldehyde

CAS Number 5651-87-6[2][3][4][5][6][7]

Molecular Formula C₁₀H₈O₂[2][3][4][5][7]

Molecular Weight 160.17 g/mol [2][3][4][5][7]

Boiling Point 82 °C[3]

Solubility Insoluble in water; soluble in organic solvents[2]

SMILES C#CCOC1=CC=CC(=C1)C=O[2][3][7]

InChI
InChI=1S/C10H8O2/c1-2-6-12-10-5-3-4-9(7-

10)8-11/h1,3-5,7-8H,6H2[2][5]

InChI Key CYAQTWGCPCRKJT-UHFFFAOYSA-N[2][5]

Molecular Structure and Spectroscopic
Characterization
The structure of 3-Prop-2-ynyloxy-benzaldehyde consists of a benzene ring substituted with

an aldehyde group and a propargyloxy group at the meta-position.[2] This arrangement of

functional groups dictates its reactivity and potential for intermolecular interactions.

Crystallographic studies of related compounds suggest that the benzaldehyde portion of the

molecule is largely planar.[8][9] The crystal packing is often influenced by weak intermolecular

forces, including C-H···O hydrogen bonds and π-π stacking interactions, which help to form a

three-dimensional supramolecular framework.[2][8]

Chemical structure of 3-Prop-2-ynyloxy-benzaldehyde.
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Spectroscopic Signatures
While specific spectra are dependent on experimental conditions, the expected spectroscopic

data for 3-Prop-2-ynyloxy-benzaldehyde are as follows:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aldehydic

proton (around 9.8-10.0 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the methylene

protons of the propargyl group adjacent to the oxygen (around 4.7-4.9 ppm), and the

acetylenic proton (a triplet around 2.5-2.6 ppm).

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the

aldehyde at the downfield region (around 190 ppm). Signals for the aromatic carbons would

appear between 110-160 ppm. The carbons of the propargyl group would also be

identifiable, with the terminal alkyne carbons appearing around 75-80 ppm.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the

C-H stretch of the aldehyde (around 2850 and 2750 cm⁻¹), the C=O stretch of the aldehyde

(around 1700 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2150 cm⁻¹), and the ≡C-H

stretch of the terminal alkyne (around 3300 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (160.17 g/mol ).

Synthesis and Reactivity
Primary Synthesis: Williamson Ether Synthesis
The most common and straightforward method for synthesizing 3-Prop-2-ynyloxy-
benzaldehyde is through a Williamson ether synthesis.[2] This nucleophilic substitution

reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide ion, which

then acts as a nucleophile, attacking propargyl bromide (or another propargyl halide) in an Sɴ2

reaction.

The reaction is typically carried out in the presence of a weak base, such as potassium

carbonate (K₂CO₃), and in a polar aprotic solvent like acetone or N,N-dimethylformamide

(DMF) at room or slightly elevated temperatures.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1364252?utm_src=pdf-body
https://www.benchchem.com/product/b1364252?utm_src=pdf-body
https://www.benchchem.com/product/b1364252?utm_src=pdf-body
https://www.evitachem.com/product/evt-333346
https://www.evitachem.com/product/evt-333346
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Hydroxybenzaldehyde

Williamson Ether
Synthesis (Sɴ2)

Propargyl Bromide

K₂CO₃

Base

Acetone or DMF

Solvent

3-Prop-2-ynyloxy-
benzaldehyde

Click to download full resolution via product page

Workflow for the synthesis of 3-Prop-2-ynyloxy-benzaldehyde.

For industrial-scale production, the efficiency of this reaction can be enhanced by using

aqueous micellar media. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can

form micelles that act as microreactors, concentrating the organic reactants and stabilizing the

phenoxide intermediate, leading to excellent yields.[2]

Chemical Reactivity
The reactivity of 3-Prop-2-ynyloxy-benzaldehyde is governed by its three distinct functional

groups, allowing it to participate in a wide array of chemical transformations.
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Reactivity of 3-Prop-2-ynyloxy-benzaldehyde's functional groups.

Reactions of the Aldehyde Group:

Oxidation: The aldehyde can be oxidized to the corresponding 3-Prop-2-ynyloxy-benzoic

acid using standard oxidizing agents.[2]

Reduction: It can be reduced to 3-Prop-2-ynyloxy-benzyl alcohol with reducing agents like

sodium borohydride.[2]

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, enabling

reactions like the formation of imines with primary amines, which is a key step in the A³

coupling reaction to form propargylamines.[10]

Reactions of the Alkyne Group:
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Click Chemistry: The terminal alkyne is a key feature for modern synthetic applications. It

readily participates in the Huisgen 1,3-dipolar cycloaddition with azides, often catalyzed by

copper(I), to form stable 1,2,3-triazole rings.[1][2] This reaction is highly efficient, specific,

and biocompatible, making it ideal for applications in drug discovery and bioconjugation.[1]

Applications in Research and Drug Development
The unique combination of functional groups in 3-Prop-2-ynyloxy-benzaldehyde makes it a

valuable intermediate in several areas of chemical research.

Intermediate in Organic Synthesis: It serves as a precursor for a wide range of more

complex molecules.[2] It is a building block for synthesizing azides, carborane-carrying

porphyrins, and various heterocyclic compounds.[2][3]

Medicinal Chemistry and Drug Discovery: Derivatives of 3-Prop-2-ynyloxy-benzaldehyde
have been investigated for various therapeutic applications.

Antibacterial and Antifungal Activity: Certain derivatives have shown potential as

antibacterial and antifungal agents.[2][11]

Antioxidant and Neuroprotective Agents: The core structure has been incorporated into

multitarget directed ligands (MTDLs) designed to have antioxidant properties and act as

calcium channel blockers, which are being explored for the treatment of

neurodegenerative diseases like Alzheimer's.[12]

PROTACs: The propargyloxy group is an ideal handle for click chemistry, making this

molecule a valuable linker component in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).[1] PROTACs are an emerging class of therapeutics that co-opt the cell's

natural protein degradation machinery to eliminate disease-causing proteins.[1]

Materials Science: The rigid structure and reactive alkyne group make it suitable for the

synthesis of functional materials, including polymers and porphyrin-based systems with

unique optical and electronic properties.[2]

Experimental Protocol: Synthesis of 3-Prop-2-
ynyloxy-benzaldehyde
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This protocol details a standard laboratory procedure for the synthesis of 3-Prop-2-ynyloxy-
benzaldehyde via Williamson ether synthesis.

Materials and Equipment:

3-Hydroxybenzaldehyde

Propargyl bromide (80% solution in toluene)

Anhydrous potassium carbonate (K₂CO₃)

Acetone (anhydrous)

Ethyl acetate

Hexane

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-

hydroxybenzaldehyde (1.0 eq).

Add anhydrous acetone to dissolve the starting material.

Add anhydrous potassium carbonate (1.2-1.5 eq) to the solution. The mixture will be a

suspension.

Stir the suspension vigorously at room temperature for 30 minutes.

Slowly add propargyl bromide (1.1-1.2 eq) to the reaction mixture dropwise.

Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3-4 hours, or until

TLC analysis indicates the consumption of the starting material.

After the reaction is complete, cool the mixture to room temperature.

Filter the solid potassium carbonate and wash it with a small amount of acetone.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

remove the acetone.

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol or ethyl acetate/hexane) to afford pure 3-Prop-2-ynyloxy-benzaldehyde.

Conclusion
3-Prop-2-ynyloxy-benzaldehyde is a compound of significant synthetic utility. Its

straightforward synthesis, combined with the orthogonal reactivity of its aldehyde and alkyne

functional groups, makes it an invaluable tool for chemists. In particular, its suitability for click
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chemistry reactions has cemented its role in modern drug discovery, especially in the

construction of complex bioactive molecules and targeted therapeutics like PROTACs. As

research in these areas continues to advance, the demand for versatile and reliable chemical

building blocks like 3-Prop-2-ynyloxy-benzaldehyde is certain to grow, paving the way for

new innovations in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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